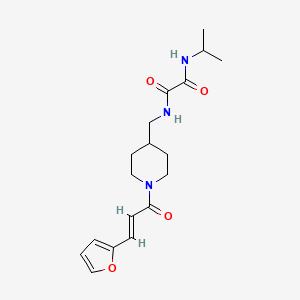

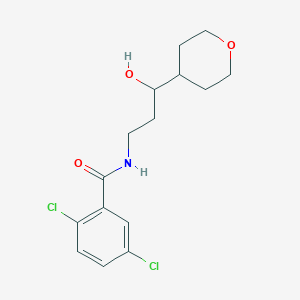

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide" is a chemical entity that appears to be related to a class of compounds that include various aromatic and heteroaromatic rings, such as imidazole and thiazole, often substituted with halogens like chlorine. These compounds are of interest due to their potential biological activities and their intriguing molecular structures, which can lead to various intermolecular interactions in the crystalline state.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the formation of amide bonds. For instance, a bicyclic thiohydantoin fused to pyrrolidine was synthesized through the cyclization of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate, followed by an addition reaction . Another related compound was synthesized by a method that likely involves the formation of an imidazole ring followed by the introduction of a chlorophenyl group . These methods suggest that the synthesis of the compound would also involve multiple steps, including the formation of the imidazole ring, introduction of the chlorophenyl moiety, and subsequent thioether and amide bond formation.

Molecular Structure Analysis

The molecular structures of related compounds show that they can adopt near "V" shaped conformations with dihedral angles between aromatic planes, as seen in compounds with difluoromethyl-substituted aromatic rings . The crystal structures often reveal intermolecular interactions such as hydrogen bonds and π-π interactions, which can lead to the formation of 3-D arrays in the crystal lattice . These findings suggest that the compound of interest may also exhibit a complex geometry with significant intermolecular interactions in the solid state.

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, related compounds have shown reactivity typical of amides, thiols, and imidazoles. These functionalities can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which could be relevant for further chemical modifications or interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as NMR, FT-IR, MS, and HRMS, which provide insights into the stereochemistry and electronic structure . The acid dissociation constants of these compounds can be determined using potentiometric titration, indicating the presence of acidic protons, such as those on NH groups, which could influence solubility and reactivity . The crystallographic analysis reveals the solid-state arrangement and potential for forming stable crystalline materials . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of the properties of the compound .

Wissenschaftliche Forschungsanwendungen

pKa Determination and Drug Precursors

- Research into similar acetamide derivative compounds has been conducted to understand their chemical properties and potential as drug precursors. For instance, the acidity constants of certain acetamide derivatives were determined through UV spectroscopic studies, indicating their protonation behavior, which is crucial for their biological activity and solubility (Duran & Canbaz, 2013).

Anticancer Activities

- Acetamide derivatives have also been synthesized and evaluated for their anticancer activities. Specific compounds have shown promise against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Duran & Demirayak, 2012).

Synthesis of Heterocycles

- The utility of thioureido-acetamides as starting materials for heterocyclic syntheses has been demonstrated, showcasing the compounds' versatility in producing various heterocycles through cascade reactions. This highlights their significance in the development of pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).

Inhibition Studies

- Chloroacetamide derivatives, including those related to the compound , have been studied for their inhibitory effects on biological processes, such as fatty acid synthesis in algae. Such studies provide insights into the bioactivity of acetamide derivatives and their potential environmental impact (Weisshaar & Böger, 1989).

Wirkmechanismus

Target of Action

The primary target of this compound is glycolate oxidase (hGOX) . Glycolate oxidase is an enzyme involved in the metabolism of glycolate, a two-carbon molecule that can be converted to glycine. The inhibition of this enzyme could potentially disrupt the metabolic pathways in which it is involved .

Mode of Action

The compound interacts with its target, glycolate oxidase, by binding to its active site . This binding is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the enzyme’s active site inhibits the enzyme’s function, disrupting the metabolic pathways it is involved in .

Biochemical Pathways

The compound affects the glycolate metabolism pathway by inhibiting the function of glycolate oxidase . This disruption can lead to an accumulation of glycolate and a decrease in the production of glycine, affecting various downstream metabolic processes.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the disruption of glycolate metabolism. By inhibiting glycolate oxidase, the compound can affect the balance of metabolites within the cell and potentially disrupt cellular functions that depend on these metabolites .

Eigenschaften

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-13-4-9-17(14(2)10-13)23-19(25)12-26-20-22-11-18(24(20)3)15-5-7-16(21)8-6-15/h4-11H,12H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVOJSUFRDBXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

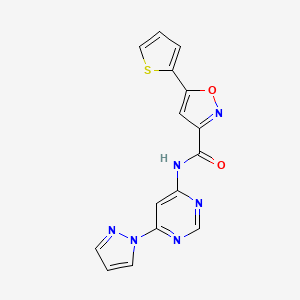

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

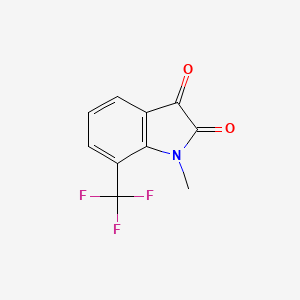

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)

![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)